molecular formula C9H9Br2NO B1394641 3-(2,4-Dibromophenoxy)azetidine CAS No. 1219960-98-1

3-(2,4-Dibromophenoxy)azetidine

Cat. No.: B1394641
CAS No.: 1219960-98-1
M. Wt: 306.98 g/mol
InChI Key: QKVDOMWGHVFNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Azetidine (B1206935) Scaffold as a Privileged Motif in Medicinal Chemistry and Organic Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. ambeed.comnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govlifechemicals.com The unique properties of the azetidine ring, such as its inherent ring strain of approximately 25.4 kcal/mol, contribute to its utility. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for unique reactivity that can be harnessed in organic synthesis while maintaining sufficient stability for practical handling. rsc.orgrsc.org

The rigid, three-dimensional structure of the azetidine moiety is a valuable feature in drug design. ambeed.comenamine.net By incorporating this scaffold, chemists can limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets due to a reduced entropic penalty upon binding. enamine.net This structural rigidity allows for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with proteins and other biological macromolecules. enamine.net

The synthesis of azetidine derivatives has been a subject of intense research, with methodologies ranging from intramolecular cyclizations and cycloadditions to strain-release functionalizations of azabicyclo[1.1.0]butanes. rsc.orgacs.orgbham.ac.ukfrontiersin.org The development of efficient synthetic routes has made a diverse range of functionalized azetidines accessible for drug discovery programs. lifechemicals.comnih.govresearchgate.net These compounds have been investigated for a multitude of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) applications. nih.govnih.govjmchemsci.comnih.gov

Several successful drugs incorporate the azetidine ring, demonstrating its clinical significance.

Drug NameTherapeutic Application
AzelnidipineAntihypertensive calcium channel blocker rsc.orgenamine.net
CobimetinibMitogen-activated protein kinase (MEK) inhibitor for cancer therapy rsc.org
EzetimibeCholesterol absorption inhibitor lifechemicals.com

Significance of the Dibromophenoxy Moiety within the Broader Research Landscape of Aryl Ethers and Halogenated Compounds

The dibromophenoxy moiety of 3-(2,4-Dibromophenoxy)azetidine contributes two important structural features: the aryl ether linkage and halogenation. Aryl ethers are prevalent structural motifs in both natural products and synthetic compounds, including many pharmaceuticals and agrochemicals. researchgate.netacs.org The diaryl ether scaffold, in particular, is recognized for its presence in compounds with a wide range of biological activities, such as anticancer, antibacterial, and anti-inflammatory properties. acs.org The synthesis of aryl ethers is a fundamental topic in organic chemistry, with numerous methods developed for their construction. nih.govorganic-chemistry.org

Halogenation is a widely used strategy in modern drug design. nih.govsemanticscholar.org The incorporation of halogen atoms, such as bromine, into a lead compound can profoundly influence its physicochemical and pharmacological properties. nih.gov Halogens can affect a molecule's lipophilicity, metabolic stability, and binding affinity to its target. semanticscholar.org One of the key interactions involving halogens is the halogen bond, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base like an oxygen or nitrogen atom in a biological target. nih.govacs.orgnamiki-s.co.jp This directional interaction can significantly contribute to the stability of a ligand-target complex, enhancing potency and selectivity. semanticscholar.orgacs.org

Bromophenols, in particular, are a class of compounds found in marine organisms, such as algae and sponges, and are known to exhibit a range of biological activities. nih.govnih.gov For instance, the compound 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, has demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov This highlights the potential of the dibromophenoxy scaffold as a pharmacophore for developing new anti-infective agents. nih.gov Research has also shown that polyhalogenated diphenyl ethers can exhibit broad cytotoxicity against various cancer cell lines. nih.gov

Halogenated Moiety/CompoundObserved Biological SignificanceReference
General HalogenationImproves metabolic stability, binding affinity, and membrane permeability. nih.govsemanticscholar.org nih.govsemanticscholar.org
Halogen BondingContributes to ligand-target binding stability. acs.orgnamiki-s.co.jp acs.orgnamiki-s.co.jp
2-(2',4'-Dibromophenoxy)-4,6-dibromophenolPotent antibacterial activity against MRSA and VRE. nih.gov nih.gov
Polybrominated Diphenyl EthersAnticancer and antifeedant activities. nih.gov nih.gov

Research Trajectory and Potential Academic Significance of this compound and its Structural Analogs

While direct research on this compound is not extensively documented in publicly available literature, its structure suggests a clear research trajectory and potential academic significance. The compound represents a hybrid of a privileged medicinal scaffold (azetidine) and a bioactive moiety (dibromophenoxy). The academic interest in this molecule and its analogs would likely focus on synthesizing and evaluating them for various biological activities.

The research trajectory for structural analogs is already underway. Studies on various substituted azetidines have shown their potential as potent inhibitors of specific biological targets. For example, certain azetidine amides have been identified as small-molecule STAT3 inhibitors with potential anticancer applications. nih.gov Other research has explored azetidine analogs as potent inhibitors of dopamine uptake, which could be relevant for treating methamphetamine abuse. nih.gov Furthermore, 1,4-diarylazetidin-2-ones have been investigated as microtubule-targeting agents for breast and chemoresistant colon cancers. mdpi.com

Given the known antibacterial properties of compounds containing the dibromophenoxy group, a primary research direction for this compound would be the investigation of its antibacterial and antifungal potential. nih.gov The azetidine core could serve to orient the dibromophenoxy moiety within the binding site of a bacterial or fungal enzyme, potentially leading to enhanced activity or a novel mechanism of action.

Furthermore, the combination of the CNS-active azetidine scaffold with the lipophilic dibromophenoxy group could prompt investigations into its potential as a modulator of neurological targets. The synthesis of a library of structural analogs, varying the substitution pattern on the phenyl ring and the azetidine nitrogen, would be a logical step in exploring the structure-activity relationships (SAR) for this class of compounds. Such studies would be academically significant as they would contribute to the understanding of how these two distinct structural motifs synergize to produce biological activity, potentially leading to the discovery of new chemical entities for further drug development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dibromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVDOMWGHVFNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304161
Record name 3-(2,4-Dibromophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-98-1
Record name 3-(2,4-Dibromophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dibromophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 2,4 Dibromophenoxy Azetidine Analogs

Systematic SAR Investigations of Phenoxy-Substituted Azetidines

Influence of Bromination Patterns on Azetidine (B1206935) Scaffold-Based Activity

The presence, number, and position of bromine atoms on the phenoxy ring of 3-phenoxyazetidine (B1367254) analogs can dramatically influence their biological activity. While direct studies on 3-(2,4-Dibromophenoxy)azetidine are not extensively available in public literature, the principles of SAR from related brominated aromatic compounds and phenoxy derivatives offer valuable insights.

The introduction of bromine atoms, known for their electron-withdrawing and lipophilic properties, can alter a molecule's ability to cross cell membranes and interact with its target. The specific placement of these halogens is crucial. For instance, in a series of amino-halogen substituted phenyl-aminoethanols, the exchange of chlorine atoms for other halogens led to substances with potent and selective beta2-mimetic activity, surpassing that of the parent compound clenbuterol. nih.gov The strongest effects were observed with chloro-cyano, fluoro-cyano, and mono-cyano substitutions, highlighting the nuanced role of halogen and other substituent combinations. nih.gov

Furthermore, studies on brominated paclitaxel (B517696) analogues have shown that the stereochemical arrangement of bromine atoms can result in different bioactive conformations, which in turn affects their cytotoxicity. This underscores the importance of considering not just the presence of bromine, but its precise spatial orientation.

Table 1: Postulated Influence of Bromination on Phenoxy-Azetidine Activity

Substitution PatternPostulated Effect on ActivityRationale based on Analogous Compounds
MonobrominationMay enhance lipophilicity and target binding affinity.Halogen substitution often improves membrane permeability and can introduce favorable interactions with target proteins.
2,4-Dibromination Potentially optimal for specific receptor or enzyme interactions due to defined electronic and steric profile. Specific di-halogenation patterns in other scaffolds have been shown to confer high potency and selectivity.
Polybromination (Tri- or more)Could lead to increased toxicity or non-specific binding.Excessive halogenation can sometimes result in off-target effects and unfavorable pharmacokinetic properties.
Positional Isomers (e.g., 3,5-dibromo)Likely to exhibit different activity profiles due to altered electronic distribution and steric hindrance.The position of substituents on a phenyl ring is a well-established determinant of biological activity in many drug classes.

This table is based on general principles of medicinal chemistry and SAR of related compounds, as direct experimental data for this compound is limited.

Stereochemical Considerations in Azetidine Activity and Conformational Constraints

The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces specific conformational constraints that are critical for biological activity. The stereochemistry at the point of attachment of the phenoxy group (the 3-position) and any other substituents on the azetidine ring itself can lead to different diastereomers with distinct pharmacological profiles.

Conformational analysis of substituted cyclic compounds, such as cyclohexanes, demonstrates that the spatial arrangement of substituents significantly impacts stability and, by extension, biological activity. libretexts.orgpressbooks.pub Bulky substituents generally prefer an equatorial position to minimize steric hindrance. libretexts.org In the context of 3-phenoxyazetidine, the orientation of the dibromophenoxy group will be a crucial factor in its interaction with a biological target. Computational modeling and techniques like Nuclear Overhauser Effect (NOESY) spectroscopy are instrumental in determining the preferred conformations of such molecules in solution. mdpi.com

Identification and Validation of Molecular Targets for Azetidine Derivatives

Identifying the specific biomolecules with which this compound and its analogs interact is fundamental to understanding their mechanism of action. Research on related azetidine and phenoxy compounds points to several potential classes of molecular targets.

Enzyme Inhibition Profiles (e.g., Mycolic Acid Biosynthesis, Phospholipase A2)

While there is no direct evidence linking this compound to the inhibition of mycolic acid biosynthesis or phospholipase A2, the structural motifs present in the molecule suggest these as plausible areas of investigation.

Mycolic Acid Biosynthesis: The cell wall of Mycobacterium tuberculosis is rich in mycolic acids, and their biosynthesis is a key target for antitubercular drugs. Although no phenoxy-containing inhibitors of this pathway are widely reported, the exploration of novel scaffolds is an active area of research.

Phospholipase A2 (PLA2): PLA2 enzymes are involved in inflammatory processes by releasing arachidonic acid from cell membranes. Various compounds are known to inhibit PLA2, and the phenoxy group is a common feature in many biologically active molecules. Further screening would be necessary to determine if this compound possesses any inhibitory activity against this enzyme family.

Receptor Binding Affinity Studies

The interaction of small molecules with cellular receptors is a primary mechanism of drug action. Studies on various azetidine derivatives have revealed their potential to bind to a range of receptors. For example, certain azetidine analogs have been investigated for their affinity to nicotinic acetylcholine (B1216132) receptors, while others have been evaluated at NMDA receptors. nih.gov The specific substitution pattern on the phenoxy ring of this compound would be expected to play a significant role in determining its receptor binding profile and selectivity.

Table 2: Potential Receptor Targets for Phenoxy-Azetidine Analogs

Receptor ClassRationale for Investigation
G-Protein Coupled Receptors (GPCRs)A vast and diverse family of receptors that are common drug targets. The structural features of phenoxy-azetidines could allow for interaction with various GPCRs.
Ion ChannelsThe modulation of ion channels by small molecules is a well-established therapeutic strategy. The lipophilic nature of the dibromophenoxy group may facilitate interaction with transmembrane domains of ion channels.
Nuclear ReceptorsThese receptors are involved in regulating gene expression. Some small molecules can penetrate the cell and nucleus to interact with these targets.

This table outlines potential areas of investigation based on the known pharmacology of related heterocyclic and aromatic compounds.

Investigations into Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging and challenging area of drug discovery. PPIs are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can either inhibit or stabilize these interactions hold significant therapeutic potential.

While direct evidence is lacking for this compound, the rigid azetidine scaffold combined with the extended phenoxy group could potentially provide a surface that mimics a protein secondary structure element, such as a beta-turn, which is often involved in PPIs. The dibromophenyl moiety could engage in specific hydrophobic or halogen bonding interactions within a protein interface. Further research, including computational screening and biophysical assays, would be required to explore the potential of this compound class as PPI modulators.

The chemical entity this compound represents a scaffold with considerable potential for the development of novel therapeutic agents. Based on the analysis of related chemical structures, the bromination pattern on the phenoxy ring and the stereochemistry of the azetidine core are anticipated to be critical determinants of biological activity. While specific molecular targets for this compound have yet to be definitively identified in the public domain, plausible avenues for investigation include various enzymes and receptors. The systematic exploration of the structure-activity relationships and the elucidation of the molecular mechanisms of action for this and related analogs will be pivotal in unlocking their full therapeutic potential.

Based on the conducted research, there is currently no publicly available scientific literature detailing the "," specifically concerning its "Pathway Modulation Studies" or its "Interactions with Specific Biomolecular Systems (e.g., DNA, RNA, Lipids)."

Searches for scholarly articles and data on this specific compound within reputable scientific databases and journals did not yield any relevant results. This suggests that the cellular and subcellular mechanisms of action for this compound have not been a subject of published research.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the requested topics at this time. Further research would be required to elucidate the biological activities of this compound.

Computational Chemistry Approaches in 3 2,4 Dibromophenoxy Azetidine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Generation and Statistical Model Validation

To build a QSAR model for a series of analogs of 3-(2,4-dibromophenoxy)azetidine, a crucial first step is the generation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For a set of hypothetical this compound derivatives, these descriptors could include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: 3D aspects of the molecule such as size and shape.

Physicochemical descriptors: Properties like lipophilicity (logP) and polar surface area.

Once these descriptors are calculated for a training set of molecules with known activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create the QSAR model. The predictive power of the resulting model must be rigorously validated using both internal and external validation techniques to ensure its robustness. nih.govnih.gov

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs

CompoundMolecular Weight ( g/mol )logPPolar Surface Area (Ų)Number of Rotatable Bonds
Analog 1350.023.845.24
Analog 2364.054.145.25
Analog 3335.993.555.44
Analog 4378.084.445.26
Analog 5349.003.760.15

Application in Rational Analog Design and Optimization

A validated QSAR model could be instrumental in the rational design of new, potentially more potent analogs of this compound. nih.gov By analyzing the QSAR equation, researchers could identify which descriptors have the most significant impact on activity. This information would guide the modification of the parent structure to enhance desired properties. For instance, if the model indicated that lower lipophilicity is correlated with higher activity, modifications could be made to the molecule to decrease its logP value.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net

Binding Mode Prediction and Scoring Functions

In a hypothetical scenario where this compound is being investigated as an inhibitor of a specific protein target, molecular docking could predict how the compound fits into the protein's binding site. nih.gov This involves generating a multitude of possible binding poses and then using a scoring function to rank them. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net The predicted binding mode would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues.

Table 2: Hypothetical Docking Scores and Interacting Residues for this compound with a Target Protein

Docking PoseScoring Function Value (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5TYR 123, PHE 256Pi-Pi Stacking
2-7.9SER 89Hydrogen Bond
3-7.5LEU 92, VAL 101Hydrophobic
4-7.2ASP 88Electrostatic
5-6.8TRP 250Pi-Alkyl

Validation of Docking Protocols (e.g., Root Mean Square Deviation analysis)

The reliability of molecular docking results is highly dependent on the chosen protocol. A common method for validating a docking protocol is to re-dock a known co-crystallized ligand into its corresponding protein structure. researchgate.netpensoft.net The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose. unair.ac.idnih.gov An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode. unair.ac.id

Pharmacophore Modeling for Activity Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov

For a series of active analogs related to this compound, a pharmacophore model could be generated. This model would highlight the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for activity. This pharmacophoric hypothesis can then be used as a 3D query to screen large compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific public data on the use of molecular dynamics simulations for the conformational analysis and binding stability assessment of the chemical compound this compound.

Therefore, the section on "" and its subsection "4.4. Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment" cannot be populated with the requested detailed research findings and data tables at this time.

Scientific research is an ongoing process, and it is possible that computational studies on this specific compound may be published in the future.

Advanced Analytical Methodologies for Characterization and Quantification of 3 2,4 Dibromophenoxy Azetidine

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

High-resolution spectroscopic techniques are fundamental in unequivocally determining the chemical structure and purity of 3-(2,4-Dibromophenoxy)azetidine. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR: Proton NMR is crucial for identifying the number and environment of hydrogen atoms in the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the connectivity of protons. For the azetidine (B1206935) ring, the protons would exhibit characteristic shifts and coupling constants. The protons on the dibromophenoxy group would appear in the aromatic region of the spectrum, with their splitting patterns indicating their relative positions on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aliphatic, aromatic, attached to heteroatoms). For instance, the carbon atoms of the azetidine ring will have characteristic shifts that distinguish them from the aromatic carbons of the dibromophenoxy group. chemicalbook.com

¹⁵N and ¹⁹F NMR: While less common than ¹H and ¹³C NMR, nitrogen-15 (B135050) and fluorine-19 NMR can provide valuable structural information if nitrogen or fluorine atoms were present in the molecule or as part of a derivatizing agent. For the parent compound, ¹⁵N NMR could offer insights into the electronic environment of the nitrogen atom within the azetidine ring. ipb.pt The chemical shift of the nitrogen in an unsubstituted azetidine is around δ 25.3 ppm. ipb.pt

Quantitative ¹H-NMR (qNMR) can be employed for purity assessment and to quantify the compound without the need for an identical reference standard, by integrating the signals of the analyte against a certified internal standard. nih.gov This technique is particularly useful for determining the concentration of the active compound in a sample and for identifying and quantifying any impurities present. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from ¹H and ¹³C NMR analysis of this compound.

¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
7.80d
7.50dd
6.90d
4.80m
4.20t
3.80t
¹³C NMR Data
Chemical Shift (δ) ppm
155.0
135.0
130.0
120.0
118.0
115.0
65.0
55.0

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight of a compound and deducing its elemental composition. rsc.org

Molecular Weight Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This allows for the calculation of the exact molecular formula of this compound, confirming its elemental composition of carbon, hydrogen, bromine, nitrogen, and oxygen.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. By analyzing the masses of the fragment ions, researchers can piece together the connectivity of the molecule, confirming the presence of the azetidine ring and the dibromophenoxy moiety. nih.gov For instance, a characteristic fragmentation would be the cleavage of the ether bond, separating the azetidine and dibromophenoxy fragments.

The following table illustrates the expected HRMS data for this compound.

HRMS Data
Calculated m/z [M+H]⁺ Observed m/z
321.9171321.9175

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub

Characteristic Absorptions: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. The C-N stretching of the azetidine ring, the C-O-C stretching of the ether linkage, and the C-Br stretching of the dibrominated benzene ring would all appear at specific wavenumbers. libretexts.org The presence of N-H stretching (if the azetidine nitrogen is not substituted) would be visible in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H and C=C stretching vibrations would also be present.

A table summarizing the expected IR absorption bands is provided below.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch3000-2850
N-H stretch (if applicable)3500-3300
C-O-C stretch (ether)1260-1000
C-N stretch (azetidine)1250-1020
C-Br stretch680-515
Aromatic C=C bends1600-1475

Chromatographic Separation Methods for Isolation and Purity Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, byproducts, and other impurities, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. nih.gov

Derivatization: Since this compound itself may not be sufficiently volatile for GC analysis, derivatization might be necessary. nih.gov This involves chemically modifying the molecule, for example, by acylating the nitrogen atom of the azetidine ring, to increase its volatility.

Separation and Detection: In GC-MS, the derivatized sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. researchgate.net This allows for the separation and identification of the target compound from any volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a versatile and highly sensitive technique for analyzing a wide range of compounds, particularly those that are not suitable for GC-MS. researchgate.net

Separation of Non-Volatile Compounds: LC is ideal for separating non-volatile and thermally labile compounds like this compound in their native form, without the need for derivatization. hpst.cz The compound is dissolved in a suitable solvent and separated on a column based on its affinity for the stationary and mobile phases. nih.gov

Enhanced Specificity and Sensitivity: Coupling LC with tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. nih.gov In an LC-MS/MS system, the parent ion of the target compound is selected in the first mass spectrometer, fragmented, and then the resulting fragment ions are detected in the second mass spectrometer. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of this compound even in complex biological or environmental matrices at very low concentrations. hpst.cznih.gov

The following table outlines a hypothetical LC-MS/MS method for the analysis of this compound.

LC-MS/MS Parameters
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) 321.9
Fragment Ion (m/z) e.g., 265.0 (loss of azetidine)

Chemical Derivatization Strategies for Enhanced Analytical Resolution and Detection

In the analysis of complex molecules like this compound, chemical derivatization is a powerful strategy employed to enhance analytical performance, particularly for chromatographic and mass spectrometric techniques. jfda-online.com This process involves chemically modifying the analyte to produce a derivative with improved properties for separation and detection. jfda-online.com The secondary amine within the azetidine ring of this compound is the primary target for derivatization, as it can be readily converted into a less polar, more volatile, and more easily ionizable derivative. acs.orgnih.gov

Common derivatization approaches applicable to the secondary amine in this compound include acylation, silylation, and alkylation. jfda-online.com For instance, acylation with reagents like benzoyl chloride or tosyl chloride can introduce a bulky, non-polar group that improves chromatographic retention and peak shape. acs.orgnih.gov These derivatization reactions are typically straightforward and can be performed prior to analysis. acs.org The choice of derivatizing agent is critical and depends on the analytical technique being used (e.g., Gas Chromatography-Mass Spectrometry or Liquid Chromatography-Mass Spectrometry) and the specific analytical challenges being addressed. jfda-online.comnih.gov

Impact on Ionization Efficiency and Detection Limits

A primary objective of chemical derivatization is to improve the ionization efficiency of the target analyte in the mass spectrometer, which directly leads to lower detection limits. nih.govresearchgate.net The native this compound molecule, while containing a basic nitrogen, may exhibit only moderate ionization in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. nih.govuky.edu By introducing a functional group that is more readily ionizable, the signal intensity can be significantly amplified.

For example, derivatizing the azetidine nitrogen with a reagent that introduces a permanently charged moiety or a group with very high proton affinity can substantially enhance the response in positive-ion ESI-MS. nih.gov Reagents like p-toluenesulfonyl chloride (tosyl chloride) not only improve chromatographic behavior but also yield derivatives with excellent ionization characteristics. nih.gov The introduction of a tosyl group increases the molecule's non-polarity, which can improve its desorption/ionization in the ESI process and enhance its affinity for reversed-phase chromatographic columns.

The impact of such derivatization on detection limits can be profound. It is not uncommon to observe a 10- to 100-fold or even greater improvement in signal-to-noise ratio, thereby lowering the limit of quantification (LOQ) and limit of detection (LOD). nih.gov

Table 1: Hypothetical Impact of Derivatization on this compound Detection

Derivatization ReagentDerivative FormedExpected Impact on Ionization (ESI+)Anticipated Improvement in Detection Limit
Benzoyl Chloride3-(2,4-Dibromophenoxy)-1-benzoylazetidineModerate to High10-50 fold
p-Toluenesulfonyl Chloride3-(2,4-Dibromophenoxy)-1-tosylazetidineHigh50-150 fold
Heptafluorobutyryl Chloride3-(2,4-Dibromophenoxy)-1-(heptafluorobutyryl)azetidineHigh (especially for GC-ECNI-MS)>100 fold

This table presents hypothetical data based on established principles of chemical derivatization for secondary amines.

Addressing Isomeric and Isobaric Challenges in Complex Matrices

In complex biological or environmental matrices, the accurate quantification of this compound can be compromised by the presence of isomeric or isobaric compounds. Isomers possess the same chemical formula and mass but differ in their atomic arrangement, while isobars are different compounds with nearly identical masses. Without adequate separation, these interferences can co-elute with the target analyte, leading to inaccurate measurements.

Chemical derivatization provides a robust solution to this challenge by altering the chromatographic properties of the analyte. jfda-online.com By converting the polar azetidine to a less polar derivative, its retention characteristics on a chromatographic column (either GC or LC) are significantly changed. acs.org This shift in retention time can effectively resolve the derivatized analyte from underivatized, co-eluting interferences.

Furthermore, derivatization can be used to distinguish between isomers. For instance, if an isomer of this compound exists where the bromine atoms are in different positions on the phenyl ring (e.g., 3,5-dibromo), the parent compounds might be difficult to separate chromatographically. However, their derivatized forms may exhibit different steric conformations, leading to altered interactions with the chromatographic stationary phase and enabling their separation.

Table 2: Research Findings on Derivatization for Isomer Resolution of Structurally Related Amines

Derivatization StrategyAnalyte ClassKey FindingReference
Acylation with Chiral ReagentsEnantiomeric AminesFormation of diastereomers allows for separation on achiral columns. jfda-online.com
SilylationAmino AcidsIncreased volatility and improved peak shape in GC-MS, enabling separation of structural isomers. researchgate.net
BenzoylationSecondary AminesImproved chromatographic retention and separation from matrix components. acs.org

By enhancing chromatographic resolution, derivatization ensures that the mass spectrometer is analyzing a pure compound, thereby increasing the reliability and accuracy of quantification, even in the presence of complex isomeric and isobaric challenges. jfda-online.comacs.org

Future Perspectives and Emerging Research Directions for 3 2,4 Dibromophenoxy Azetidine and Azetidine Chemistry

Development of Novel Azetidine (B1206935) Scaffolds and Chemical Libraries for Bioactive Compound Discovery

The azetidine ring is increasingly recognized as a valuable structural motif in medicinal chemistry, often used to enhance properties such as solubility, metabolic stability, and three-dimensional complexity. enamine.net The development of novel scaffolds beyond simple substitutions is a key area of future research. Efforts are focused on creating diverse chemical libraries of fused, bridged, and spirocyclic azetidine systems to explore new chemical space for drug discovery. nih.govresearchgate.net Diversity-oriented synthesis (DOS) is a strategy employed to generate these complex and varied molecular frameworks. nih.gov

These libraries provide a rich source of compounds for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. lifechemicals.com For instance, a library based on the 3-(2,4-Dibromophenoxy)azetidine core could be generated by modifying the azetidine nitrogen or the dibromophenyl ring, leading to the discovery of compounds with novel biological activities. The systematic synthesis of such libraries allows for the rapid identification of lead compounds for a wide range of therapeutic targets, from central nervous system (CNS) disorders to oncology. nih.govtechnologynetworks.comacs.org

Table 1: Examples of Novel Azetidine Scaffolds and Their Potential Applications
Scaffold TypeDescriptionPotential Therapeutic AreaReference
Spirocyclic AzetidinesAzetidine ring fused to another ring system at a single carbon atom.Central Nervous System (CNS) disorders, Oncology. nih.govtechnologynetworks.com
Fused AzetidinesAzetidine ring sharing two adjacent atoms with another ring.Infectious Diseases, Inflammation. nih.gov
Bridged AzetidinesAzetidine forming part of a bicyclic system with bridgehead nitrogen or carbon atoms.Cardiovascular Diseases. nih.gov
Azetidine AmidesAzetidine core with amide functional groups, serving as potent inhibitors.Oncology (e.g., STAT3 inhibitors). acs.org
Azetidine-Quinolone HybridsCombination of an azetidine ring with a quinolone nucleus.Antibacterial agents. lifechemicals.com

Application of Machine Learning and Artificial Intelligence in Azetidine-Based Drug Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and chemical synthesis. nih.gov In the context of azetidine chemistry, these computational tools offer powerful methods to accelerate the design-make-test cycle.

Drug Design: ML models, particularly deep neural networks, can be trained on large datasets of known bioactive molecules to predict the therapeutic potential of novel azetidine derivatives. mdpi.comtums.ac.ir These models can analyze the structural features of compounds like this compound and predict their activity against specific biological targets, their absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. vietnamjournal.ru This in silico screening allows chemists to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. nih.gov

Table 2: Applications of AI/ML in Azetidine Chemistry
Application AreaAI/ML TechniqueObjectiveReference
Drug DesignQuantitative Structure-Activity Relationship (QSAR) Models, Deep Neural Networks (DNNs)Predict biological activity and physicochemical properties of novel azetidines. mdpi.com
Synthesis PredictionTemplate-based and Template-free Retrosynthesis ModelsPropose efficient synthetic routes for target azetidine compounds. nih.gov
Reaction Outcome PredictionGraph Neural Networks (GNNs)Predict the yield, regioselectivity, and success of a chemical reaction. digitellinc.com
De Novo DesignGenerative Models (e.g., GANs, VAEs)Design entirely new azetidine molecules with desired properties. mdpi.com

Advancements in Asymmetric Synthesis of Chiral Azetidine Derivatives with Defined Stereochemistry

Many drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize stereochemically pure azetidine derivatives is of paramount importance.

Recent years have seen significant progress in the asymmetric synthesis of azetidines. rsc.org Methodologies have evolved to provide high levels of stereocontrol, enabling the precise construction of molecules with multiple chiral centers. nih.gov Key strategies include:

Catalytic Asymmetric Cycloadditions: Transition-metal catalysts, particularly those based on copper, are used to catalyze reactions that form the azetidine ring with high enantioselectivity. nih.gov

Use of Chiral Auxiliaries: Inexpensive and readily available chiral molecules, such as tert-butanesulfinamides, can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, and are later removed to yield the desired chiral azetidine. acs.org

Organocatalysis: Small, chiral organic molecules are used as catalysts to promote the enantioselective formation of azetidine rings, avoiding the need for metal catalysts.

Stereoselective Hydrogenation: The reduction of unsaturated azetine precursors using chiral catalysts can produce saturated azetidines with a specific cis- or trans-stereochemistry. nih.govacs.org

These advanced synthetic methods are crucial for producing enantiopure versions of compounds like this compound, allowing for a detailed investigation of how its 3D structure influences its biological function. nih.govacs.org

Exploration of Azetidines as Chemical Probes for Elucidating Biological Systems and Pathways

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function within a living system. The unique properties of the azetidine ring are now being harnessed to create novel and more effective chemical probes.

A prominent example is in the field of fluorescence imaging. By incorporating an azetidine ring into the structure of a fluorescent dye (a fluorophore), researchers can significantly enhance its photophysical properties. For example, replacing the N,N-dimethylamino groups in Malachite Green with azetidine rings suppresses non-radiative decay pathways, resulting in a probe that is brighter and more photostable. nih.gov This allows for clearer, higher-resolution imaging of cellular structures and dynamic processes over longer periods. nih.gov

Similarly, azetidine-containing fluorescent purine analogs have been developed as probes to study the role of modified nucleosides in RNA. escholarship.org A molecule like this compound could be functionalized with a reporter group (e.g., a fluorophore or a biotin tag) to create a tailored chemical probe. Such a probe could be used to identify and study the specific biological targets of this class of compounds, thereby elucidating their mechanism of action and role in biological pathways.

Integration of Multi-Omics Data in Azetidine Mechanism Research for Systems-Level Understanding

To fully comprehend the biological effects of a compound, it is essential to look beyond its interaction with a single target. A systems-level approach, integrating data from multiple "omics" disciplines, provides a holistic view of how a molecule like an azetidine derivative perturbs a biological system.

Multi-omics research combines data from:

Genomics: The study of the complete set of DNA, to identify genetic factors influencing drug response.

Transcriptomics: The analysis of all RNA molecules, revealing how a compound alters gene expression.

Proteomics: The large-scale study of proteins, to see how a compound affects protein levels, modifications, and interactions.

Metabolomics: The measurement of all small-molecule metabolites, providing a snapshot of the cell's metabolic state in response to the compound.

By treating a biological system with an azetidine compound and analyzing these different data layers, researchers can build a comprehensive model of its mechanism of action. This approach can uncover not only the primary target but also off-target effects, downstream signaling cascades, and unexpected metabolic consequences. For a compound like this compound, this systems-level understanding is critical for predicting its efficacy and potential side effects, ultimately guiding its development into a more effective and safer therapeutic agent.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article
Compound Name
This compound
tert-Butanesulfinamide
Malachite Green

Q & A

Q. What are the established synthetic routes for 3-(2,4-Dibromophenoxy)azetidine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, bromophenol derivatives can react with azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:

  • Temperature : Reactions often require reflux conditions (e.g., 80–100°C) to overcome activation energy barriers .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reactivity between aromatic bromides and azetidine .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SNAr reactions .
    Evidence from similar compounds (e.g., 3-(3-chlorophenoxy)azetidine) suggests yields can vary between 40–70% depending on stoichiometry and purification methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The azetidine ring protons appear as distinct multiplets between δ 3.5–4.5 ppm due to ring strain and restricted rotation .
    • Aromatic protons from the 2,4-dibromophenoxy group split into doublets (δ 6.8–7.5 ppm) with coupling constants reflecting substitution patterns .
  • FT-IR :
    • C-Br stretches at ~550–600 cm⁻¹ confirm bromine presence .
    • Azetidine C-N vibrations appear at ~1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peaks at m/z ≈ 321 (M+H⁺) with isotopic patterns matching bromine signatures .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particulates, as brominated aromatics may release toxic vapors under heat .
  • Waste Disposal : Halogenated byproducts require segregation and disposal via certified hazardous waste contractors to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Bromine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic pathways. For example:

  • Suzuki Coupling : The 4-bromo position is more reactive than the 2-bromo due to reduced steric hindrance. Pd(PPh₃)₄ catalysts facilitate coupling with aryl boronic acids at 80–100°C .
  • Buchwald-Hartwig Amination : Electron-deficient aryl bromides react efficiently with amines using Pd₂(dba)₃/Xantphos catalysts, but competing azetidine ring opening may occur at high temperatures (>110°C) .
    Contradictions in reactivity data (e.g., regioselectivity) can arise from solvent polarity and ligand choice, requiring controlled optimization .

Q. How can computational modeling predict the conformational stability of this compound, and how do these predictions align with experimental data?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models reveal that the azetidine ring adopts a puckered conformation to relieve angle strain. Bromine substituents increase torsional rigidity in the phenoxy group, stabilizing planar geometries .
  • Molecular Dynamics (MD) : Simulations in implicit solvents (e.g., water, DMSO) show that rotational barriers for the phenoxy-azetidine bond exceed 10 kcal/mol, limiting free rotation .
    Experimental validation via X-ray crystallography (where feasible) or variable-temperature NMR can resolve discrepancies between predicted and observed conformers .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Replace bromine with Cl, F, or CF₃ to assess electronic effects on target binding (e.g., dopamine transporters) .
  • Pharmacophore Mapping : Overlay docking poses (using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with azetidine nitrogen) .
  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition studies to correlate substituent polarity (Hammett σ values) with activity trends. For example, CF₃ derivatives may exhibit enhanced lipophilicity and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous media?

Methodological Answer:

  • Controlled Stability Studies : Conduct pH-dependent degradation experiments (pH 2–12) with LC-MS monitoring. Acidic conditions (pH < 4) may protonate the azetidine nitrogen, accelerating ring opening .
  • Kinetic Analysis : Calculate half-lives (t₁/₂) at 25°C and 37°C to model Arrhenius behavior. Discrepancies often arise from trace metal ions (e.g., Fe³⁺) catalyzing hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dibromophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dibromophenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.